molecular formula C14H14N2O B018479 N-(3-anilinophenyl)acetamide CAS No. 19619-91-1

N-(3-anilinophenyl)acetamide

Cat. No. B018479
CAS RN: 19619-91-1
M. Wt: 226.27 g/mol
InChI Key: XZMWUQGDKDBRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-anilinophenyl)acetamide, also known as 3-APA or Fenamic acid, is an organic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It was first synthesized in the 1960s by scientists at Imperial Chemical Industries in the United Kingdom.

Mechanism Of Action

The mechanism of action of N-(3-anilinophenyl)acetamide involves the inhibition of COX activity, which leads to a decrease in the production of prostaglandins. This results in a reduction in inflammation, pain, and fever.

Biochemical And Physiological Effects

N-(3-anilinophenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of nitric oxide, a molecule that is involved in the inflammatory response. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of gene expression.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(3-anilinophenyl)acetamide in lab experiments is its well-established mechanism of action. It has also been shown to be effective in a variety of experimental models of inflammation, pain, and fever. However, one of the limitations of using N-(3-anilinophenyl)acetamide is its potential toxicity, which can vary depending on the dose and duration of treatment.

Future Directions

There are a number of future directions for research on N-(3-anilinophenyl)acetamide. One area of interest is the development of new analogs with improved efficacy and reduced toxicity. Another area of interest is the investigation of the potential therapeutic benefits of N-(3-anilinophenyl)acetamide in other disease states, such as cancer and neurodegenerative disorders. Additionally, there is a need for further research on the molecular mechanisms underlying the anti-inflammatory and analgesic effects of N-(3-anilinophenyl)acetamide.

Synthesis Methods

The synthesis of N-(3-anilinophenyl)acetamide involves the reaction of aniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified by recrystallization.

Scientific Research Applications

N-(3-anilinophenyl)acetamide has been widely used in scientific research due to its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response.

properties

CAS RN

19619-91-1

Product Name

N-(3-anilinophenyl)acetamide

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-(3-anilinophenyl)acetamide

InChI

InChI=1S/C14H14N2O/c1-11(17)15-13-8-5-9-14(10-13)16-12-6-3-2-4-7-12/h2-10,16H,1H3,(H,15,17)

InChI Key

XZMWUQGDKDBRCS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1)NC2=CC=CC=C2

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NC2=CC=CC=C2

Other CAS RN

19619-91-1

synonyms

N-(3-PHENYLAMINO-PHENYL)-ACETAMIDE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.